
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its unique structure, which includes diethylamino and o-tolylamino groups attached to a phenoxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate typically involves the following steps:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Diethylamino and o-Tolylamino Groups: These groups can be introduced via nucleophilic substitution reactions using diethylamine and o-toluidine, respectively.
Formation of the Formate Salt: The final step involves the reaction of the phenoxazine derivative with formic acid to form the formate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can convert the phenoxazine core to a more reduced state, affecting its color properties.
Substitution: The diethylamino and o-tolylamino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced phenoxazine derivatives.
Substitution Products: Functionalized phenoxazine derivatives with various substituents.
Scientific Research Applications
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate has several applications in scientific research:
Chemistry: Used as a dye in various chemical assays and reactions.
Biology: Employed as a fluorescent marker in biological imaging and staining.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites, making it useful for imaging and diagnostic purposes. In therapeutic applications, it may exert effects through the generation of reactive oxygen species or by interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenoxazine dye with similar applications in biology and medicine.
Nile Blue: A phenoxazine derivative used as a dye and in biological staining.
Acridine Orange: A structurally related compound used in similar applications.
Uniqueness
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological molecules, making it suitable for specialized applications.
Properties
CAS No. |
85005-74-9 |
|---|---|
Molecular Formula |
C24H25N3O3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
diethyl-[7-(2-methylanilino)phenoxazin-3-ylidene]azanium;formate |
InChI |
InChI=1S/C23H23N3O.CH2O2/c1-4-26(5-2)18-11-13-21-23(15-18)27-22-14-17(10-12-20(22)25-21)24-19-9-7-6-8-16(19)3;2-1-3/h6-15H,4-5H2,1-3H3;1H,(H,2,3) |
InChI Key |
WHWUIVMQANKQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC=C4C)OC2=C1)CC.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


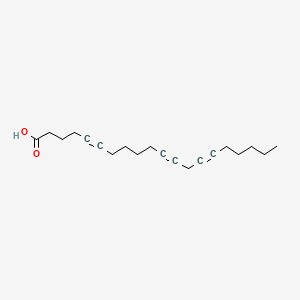
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
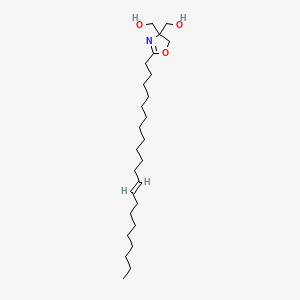

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
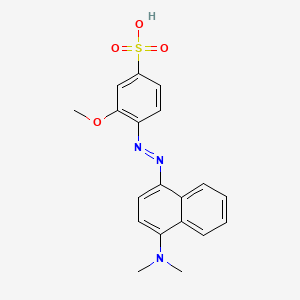

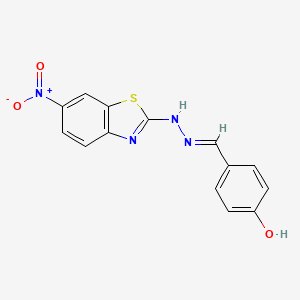
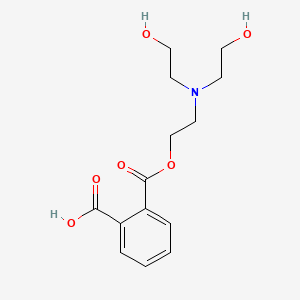
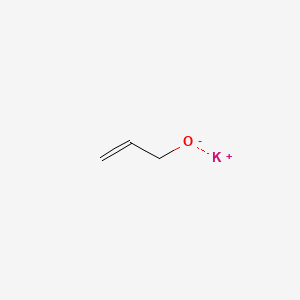
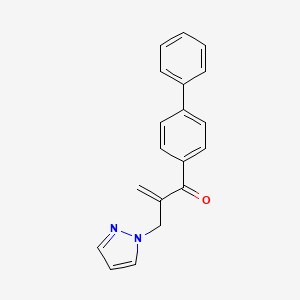
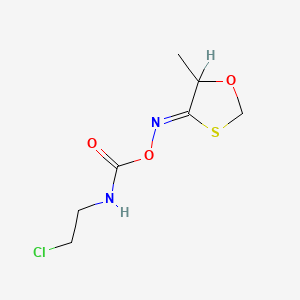
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
